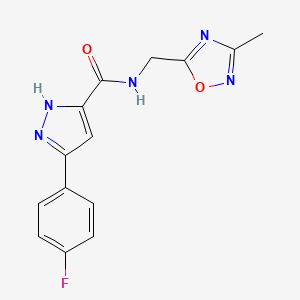
3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O2 and its molecular weight is 301.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a derivative of the pyrazole and oxadiazole scaffolds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to synthesize existing knowledge regarding the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its structural formula:
Key properties include:
- Molecular Weight: 321.35 g/mol
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 8
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit promising anticancer activity. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and growth .
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole moiety is known to bind to nucleic acids and proteins involved in cellular signaling pathways.
- Inhibition of Growth Factors: Compounds with oxadiazole structures have been shown to inhibit growth factors that are essential for tumor growth.
- Enzyme Inhibition: The compound may inhibit key enzymes like HDACs and topoisomerases, leading to disrupted cancer cell cycle progression .
- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in various cancer cell lines through the activation of pro-apoptotic proteins .
Case Studies
Recent studies have highlighted the efficacy of similar oxadiazole-containing compounds in preclinical models:
-
In Vitro Studies:
- A derivative similar to the target compound demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values in the low micromolar range .
- Flow cytometry assays indicated that these compounds effectively induced apoptosis in MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
- In Vivo Studies:
特性
IUPAC Name |
3-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-17-13(22-20-8)7-16-14(21)12-6-11(18-19-12)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSBPEYPXOGELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














